molecular formula C17H16Cl2O4 B6339657 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester CAS No. 1171923-68-4

2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester

Cat. No.: B6339657
CAS No.: 1171923-68-4
M. Wt: 355.2 g/mol
InChI Key: GWZMFTVAELXLQK-UHFFFAOYSA-N
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Description

2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester is a useful research compound. Its molecular formula is C17H16Cl2O4 and its molecular weight is 355.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0425644 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound's synthesis and characterization are fundamental aspects of its scientific applications. Researchers have developed various synthetic routes and characterization methods for similar compounds. For example, the facile synthesis of dicamba ester, an analogue, over heterogeneous magnesium oxide showcases the utility of green reagents and catalysts in the synthesis of complex organic molecules. This process emphasizes the importance of sustainable chemistry practices in synthesizing derivatives of benzoic acid esters, highlighting the role of catalysts in achieving high selectivity and reusability (Deshmukh & Yadav, 2017).

Crystal Structure Analysis

Understanding the crystal structure of chemical compounds like 2-[(4-Methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl] benzoic acid methyl ester provides insights into their chemical behavior and potential applications. Crystal structure analysis reveals the spatial arrangement of atoms within a compound, facilitating the exploration of its chemical reactivity and interaction with biological molecules. This knowledge is crucial for the design of molecules with specific biological or chemical properties (Ming & South, 2004).

Chemical Derivatives and Biological Activity

The synthesis of chemical derivatives related to 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester is a significant area of research. Such derivatives are often evaluated for their biological activities, including cytotoxic effects against cancer cell lines. The preparation of novel compounds and their structural characterization lay the groundwork for understanding their potential therapeutic uses. For instance, derivatives of 2- and 3-benzo[b]furancarboxylic acids have shown significant cytotoxic activities, underscoring the potential for such compounds in the development of anticancer therapies (Kossakowski et al., 2005).

Environmental and Analytical Applications

In addition to their potential in medicine and synthesis, derivatives of this compound may have applications in environmental science and analytical chemistry. For example, the determination of chlorophenoxy acid herbicides in water through in situ esterification highlights the relevance of such chemical derivatives in environmental monitoring and analysis. This approach enables the rapid and efficient detection of herbicide residues, contributing to environmental protection and public health (Catalina et al., 2000).

Properties

IUPAC Name

methyl 2-[(3,4-dichlorophenyl)methoxymethyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O4/c1-21-15-5-3-4-12(16(15)17(20)22-2)10-23-9-11-6-7-13(18)14(19)8-11/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZMFTVAELXLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)COCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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